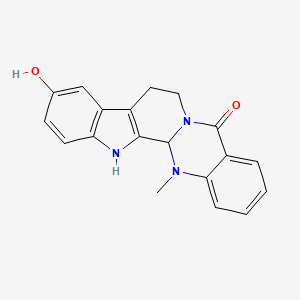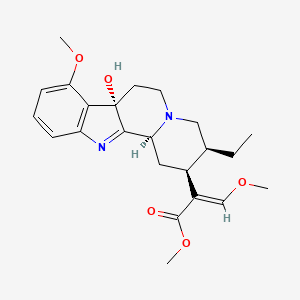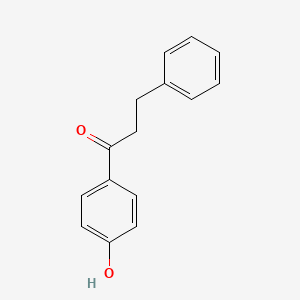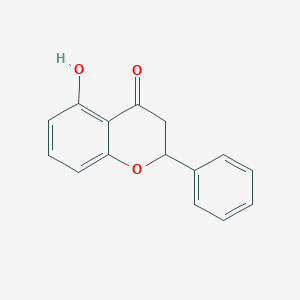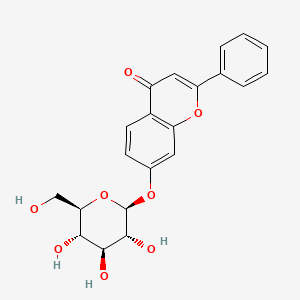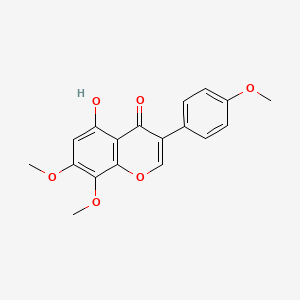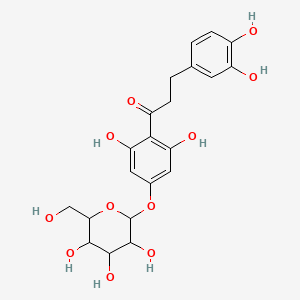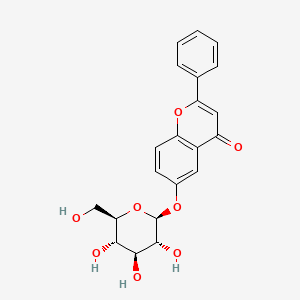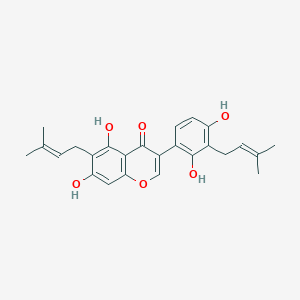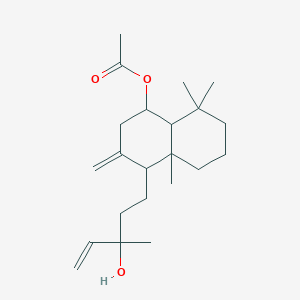
8(17)14-Labdadiene-13-ol-6-acetyl - Larix decidua (European larch)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8(17)14-Labdadiene-13-ol-6-acetyl is a natural product found in the European larch (Larix decidua), as well as in other species such as Larix gmelinii and Larix kaempferi. This compound is part of the labdane diterpenoids, which are known for their diverse biological activities and complex structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8(17)14-Labdadiene-13-ol-6-acetyl typically involves the extraction from natural sources such as the European larch. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Industrial Production Methods
Industrial production of 8(17)14-Labdadiene-13-ol-6-acetyl is less common due to its natural abundance in larch species. large-scale extraction methods have been developed to meet the demand for this compound in various applications. These methods often involve the use of organic solvents and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
8(17)14-Labdadiene-13-ol-6-acetyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Various substituents can be introduced into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8(17)14-Labdadiene-13-ol-6-acetyl, each with unique chemical and biological properties .
科学研究应用
8(17)14-Labdadiene-13-ol-6-acetyl has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex diterpenoids.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
作用机制
The mechanism of action of 8(17)14-Labdadiene-13-ol-6-acetyl involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .
相似化合物的比较
Similar Compounds
Labdane: A diterpenoid with a similar structure but lacking the acetyl group.
Manool: Another labdane diterpenoid with different functional groups.
Sclareol: A related compound with similar biological activities but a different structure.
Uniqueness
8(17)14-Labdadiene-13-ol-6-acetyl is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
1212190-51-6 |
|---|---|
分子式 |
C22H36O3 |
分子量 |
348.52 |
IUPAC 名称 |
[4-(3-hydroxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
InChI |
InChI=1S/C22H36O3/c1-8-21(6,24)13-10-17-15(2)14-18(25-16(3)23)19-20(4,5)11-9-12-22(17,19)7/h8,17-19,24H,1-2,9-14H2,3-7H3 |
SMILES |
CC(=O)OC1CC(=C)C(C2(C1C(CCC2)(C)C)C)CCC(C)(C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




